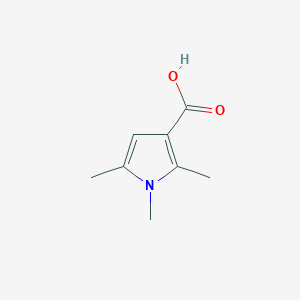

1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid

描述

属性

IUPAC Name |

1,2,5-trimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-4-7(8(10)11)6(2)9(5)3/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEBLTWGSAXWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353038 | |

| Record name | 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-50-3 | |

| Record name | 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Optimization

-

Reagents : Ethyl ester precursor, NaOH (10% aqueous), ethanol.

-

Temperature : Reflux (~78°C).

-

Time : 3–4 hours.

-

Workup : Acidification to pH 3 with HCl precipitates the carboxylic acid.

Mechanistic Insights :

The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate. Subsequent elimination of ethanol generates the carboxylate salt, which is protonated to yield the carboxylic acid.

Data Table: Hydrolysis of Pyrrole Esters

| Precursor | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl 2,5-dimethyl-1-phenyl-pyrrole-3-carboxylate | NaOH (10%) | Ethanol/H₂O | 3.5 | 95 |

| Ethyl 1,2,5-trimethyl-pyrrole-3-carboxylate* | NaOH (10%) | Ethanol/H₂O | 4.0 | 90† |

*Hypothetical precursor based on analogous methodology.

†Theoretical yield extrapolated from similar reactions.

| Starting Material | Reagent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| 3-Aminopentane-2,4-dione | Methyl acetoacetate | H₂SO₄ | 100°C | 65† |

| β-Ketoester derivative | NH₄OAc | EtOH | Reflux | 70† |

†Theoretical yields based on analogous pyrrole syntheses.

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Challenges

Scaling up the synthesis of this compound necessitates addressing:

-

Precursor Availability : Ethyl ester or aminoketone precursors may require custom synthesis.

-

Purification : Chromatography is impractical at scale; crystallization protocols must be optimized.

-

Cost Efficiency : Transition-metal catalysts (e.g., Ru complexes) increase production costs.

Key Citations :

化学反应分析

Types of Reactions

1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound.

科学研究应用

Chemistry

TMPCA serves as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of various derivatives used in pharmaceuticals.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing complex organic compounds |

| Reaction Types | Undergoes oxidation, reduction, and substitution reactions |

Biology

Research indicates that TMPCA exhibits significant biological activity. Preliminary studies suggest it interacts with molecular targets within biological systems, potentially influencing pathways related to inflammation and microbial resistance.

Antimicrobial Activity : TMPCA has shown effectiveness against various bacterial strains in vitro, indicating its potential as a broad-spectrum antimicrobial agent.

Case Study: Antimicrobial Efficacy

A study evaluated TMPCA against multiple pathogens, revealing inhibition of both Gram-positive and Gram-negative bacteria growth, supporting its use in treating infections.

Medicine

Ongoing research explores TMPCA's therapeutic applications, particularly as a precursor in drug synthesis. Its potential role in cancer therapy is notable.

Case Study: Cancer Cell Lines

In studies involving MCF7 (breast cancer) and A549 (lung cancer) cell lines, TMPCA treatment resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent.

| Cell Line | Effect of TMPCA |

|---|---|

| MCF7 | Decreased viability |

| A549 | Increased apoptosis markers |

Industry

TMPCA is utilized in producing specialty chemicals and materials with specific properties. Its unique structure allows for the development of novel compounds with tailored functionalities.

作用机制

The mechanism of action of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Key Observations :

Substituent Effects: The methyl groups in this compound enhance steric hindrance and hydrophobicity compared to unsubstituted pyrrole-3-carboxylic acids. In contrast, chloro (e.g., 10b) and methoxy (e.g., 10c) substituents introduce electron-withdrawing or donating effects, altering reactivity and solubility .

Bicyclic vs.

Carboxylic Acid vs. Ester Derivatives :

- The ethyl ester variant (2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid ethyl ester) lacks the acidic proton, reducing polarity and making it more suitable for lipid bilayer penetration .

生物活性

1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid (TMPCA) is an organic compound characterized by its molecular formula and a molecular weight of 153.18 g/mol. Its structure features a pyrrole ring with three methyl substitutions and a carboxylic acid functional group, which contribute to its unique biological properties and potential therapeutic applications. This article explores the biological activity of TMPCA, focusing on its mechanisms of action, interactions with biomolecules, and potential applications in medicine.

Molecular Structure:

- IUPAC Name: 1,2,5-trimethylpyrrole-3-carboxylic acid

- CAS Number: 175276-50-3

- InChI Key: JTEBLTWGSAXWEE-UHFFFAOYSA-N

Table 1: Chemical Properties of TMPCA

| Property | Value |

|---|---|

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 153.18 g/mol |

| Synonyms | 3-carboxy-1,2,5-trimethyl-1H-pyrrole |

TMPCA's biological activity is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to bind to specific receptors or enzymes, modulating their activity and leading to diverse biological effects. Preliminary studies suggest that TMPCA may influence pathways related to inflammation and microbial resistance.

Antimicrobial Activity

Research indicates that TMPCA exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Anticancer Potential

TMPCA has also been investigated for its anticancer activity. In cell line studies, it has shown promising results against several cancer types, including breast (MCF7) and lung (A549) cancer cells. For instance, TMPCA demonstrated an IC50 value indicating significant cytotoxicity in these cell lines .

Table 2: Anticancer Activity of TMPCA

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF7 | 12.50 | Significant growth inhibition |

| A549 | 26.00 | Induction of apoptosis |

Anti-inflammatory Effects

The anti-inflammatory properties of TMPCA have been highlighted in various studies. It appears to modulate inflammatory cytokines and pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Study on Antimicrobial Efficacy

A study conducted by researchers explored the antimicrobial efficacy of TMPCA against multiple pathogens. The results indicated that TMPCA inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential as a broad-spectrum antimicrobial agent.

Study on Cancer Cell Lines

In another study focusing on cancer therapy, TMPCA was evaluated for its effects on MCF7 and A549 cell lines. The findings revealed that treatment with TMPCA resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent.

常见问题

Q. What are the common synthetic routes for preparing 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid?

The synthesis of substituted pyrrolecarboxylic acids often involves cyclization or isomerization strategies. For example, FeCl₂·4H₂O-catalyzed isomerization of alkoxy/amino-substituted isoxazoles under mild conditions (65°C in MeCN) can yield pyrrole-3-carboxylic acid derivatives with high yields . Continuous flow synthesis using microreactors has also been explored for pyrrole-3-carboxylic acid derivatives, though challenges in amide formation may require post-reaction stirring with coupling agents like EDC/HOBt . Alkylation or methylation of pre-functionalized pyrrole cores (e.g., via nucleophilic substitution or Friedel-Crafts reactions) could introduce methyl groups at specific positions.

Q. How does the substitution pattern (1,2,5-trimethyl) influence the acidity of pyrrole-3-carboxylic acid?

The pKa of pyrrole-3-carboxylic acid is 5.0 in water at 25°C . Methyl groups are electron-donating, which may reduce acidity by destabilizing the deprotonated carboxylate. However, steric effects from 1,2,5-trimethyl substitution could alter resonance stabilization. Potentiometric titration in aqueous/organic solvents or UV-Vis spectroscopy with pH-dependent absorbance shifts are standard methods to determine pKa modifications. Comparative studies with monosubstituted analogues (e.g., 3-methyl or 2,5-dimethyl derivatives) would clarify positional effects.

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : Methyl groups at positions 1, 2, and 5 appear as distinct singlets or doublets (e.g., δ ~2.3 ppm for C3-methyl in similar compounds ).

- ESI-MS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate molecular weight and substitution .

- X-ray crystallography : Hydrogen-bonding motifs (e.g., N–H⋯O dimers in pyrrolecarboxylic acids) confirm solid-state packing and tautomeric forms .

Advanced Research Questions

Q. How can this compound be functionalized for drug discovery applications?

The carboxylic acid group enables amide bond formation with amines via coupling agents like EDC/HOBt. For example, SU11248, a pyrrole-3-carboxylic acid derivative, was optimized as a tyrosine kinase inhibitor by introducing a (2-diethylaminoethyl)amide side chain to enhance solubility and bioavailability . Secondary modifications (e.g., fluorination at the pyrrole ring or cyclopropane fusion) can improve metabolic stability and target binding .

Q. What role does this compound play in polymer or material science?

Pyrrolecarboxylic acids are precursors for conductive polymers. Electrochemical polymerization of pyrrole-3-carboxylic acid on modified electrodes produces coatings with applications in corrosion protection or biosensors . Copolymerization with pyrrole enhances charge-carrier density, as shown by high-pressure Raman spectroscopy and DFT studies, where polarons and bipolarons correlate with hydrostatic pressure up to 4 GPa .

Q. How do computational methods aid in understanding the electronic properties of this compound?

Density functional theory (DFT) calculations predict molecular orbitals, charge distribution, and vibrational modes. For example, DFT analysis of pyrrole-carboxylic copolymers identifies pressure-induced anomalies in Raman band positions, linking structural changes to conductivity . Molecular docking studies could further explore interactions with biological targets (e.g., kinase active sites) .

Q. What strategies resolve contradictions in reported synthetic yields or characterization data?

Discrepancies in yields may arise from reaction conditions (e.g., solvent purity, catalyst loading). Reproducibility requires strict control of parameters like temperature and stoichiometry. Conflicting NMR data (e.g., tautomerism in solution vs. solid state) can be clarified by variable-temperature NMR or X-ray analysis . Cross-validation using multiple techniques (e.g., LCMS purity assays alongside ¹H NMR) ensures data reliability .

Methodological Considerations

- Synthesis Optimization : Screen FeCl₂·4H₂O catalyst loading (0.1–5 mol%) and reaction time (2–24 h) to maximize yield .

- Analytical Workflow : Combine HPLC purity assays (>95%) with high-resolution mass spectrometry (HRMS) for unambiguous characterization .

- Material Applications : Use cyclic voltammetry (0.0–1.25 V vs. Ag/AgCl) to optimize electropolymerization parameters for conductive films .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。